![molecular formula C13H16N4 B2777385 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine CAS No. 1823227-35-5](/img/structure/B2777385.png)
5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine
説明
5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound with a molecular formula of C13H16N4 and a molecular weight of 228.3 g/mol This compound is characterized by a pyrazolo[1,5-a]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity:
Research has shown that derivatives of 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine exhibit potent anticancer properties. For instance, a study demonstrated that certain derivatives selectively inhibited the growth of lung cancer cells (specifically H322 cells with a mutated p53 gene) in a dose-dependent manner. The mechanism involved inducing apoptosis in these cells while showing minimal toxicity to normal vascular endothelial cells .
Antiviral Properties:
The compound has been investigated for its potential antiviral activity. It acts as a capsid assembly modulator against the Hepatitis B Virus (HBV), disrupting the assembly of the HBV capsid and significantly reducing viral load in infected cells. This suggests its utility in developing therapeutic agents for viral infections.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The general synthetic route includes:
- Formation of the Pyrazolo Core: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents: The benzyl group is introduced via alkylation or acylation reactions under controlled conditions.
Case Studies
-
Selective Inhibition of Cancer Cells:
- Study Overview: A series of substituted pyrazolo derivatives were synthesized and tested against various cancer cell lines.
- Results: Compound 5j exhibited selective cytotoxicity against H322 lung cancer cells while sparing normal cells at similar concentrations.
- Conclusion: This highlights the potential for developing targeted cancer therapies using pyrazolo derivatives.
-
Antiviral Mechanism Against HBV:
- Study Overview: Investigated the effects of this compound on HBV capsid assembly.
- Results: Demonstrated significant reduction in HBV DNA levels in treated cells.
- Conclusion: The compound shows promise as a therapeutic agent for managing hepatitis infections.
Summary
The applications of this compound span across medicinal chemistry and pharmacology with promising results in anticancer and antiviral research. Its unique chemical structure facilitates various synthetic methodologies that can lead to novel therapeutic agents.
作用機序
The mechanism of action of 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-benzyl-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-amine: Similar structure with an additional diazepine ring.
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine: Lacks the benzyl group, leading to different chemical properties.
Uniqueness
The benzyl group can participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry .
生物活性
5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazolo[1,5-a]pyrazine core with a benzyl substituent at the 5-position. This unique configuration contributes to its biological activity and interaction with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antiviral Activity : The compound has shown effectiveness against the Hepatitis B Virus (HBV) by acting as a capsid assembly modulator. It disrupts the assembly of the HBV capsid, leading to a reduction in viral load in infected cells .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties through the inhibition of cell proliferation in various cancer cell lines. Its mechanism may involve the modulation of key signaling pathways associated with tumor growth .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazolo core or substituents have been systematically studied to enhance potency and selectivity:
Modification | Effect on Activity | Reference |
---|---|---|
Benzyl group at position 5 | Increases antiviral potency against HBV | |
Variations in substituents | Altered cytotoxicity profiles in cancer cells |
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- In Vitro Studies : The compound demonstrated significant antiviral activity with an effective concentration (EC50) against HBV reported at approximately 2.1 μM. Additionally, it showed non-cytotoxic effects at higher concentrations in various cell lines .
- In Vivo Models : Efficacy was confirmed in animal models of HBV infection and cancer xenografts. The compound exhibited a favorable pharmacokinetic profile with good oral bioavailability and low toxicity levels .
Case Studies
Recent case studies illustrate the potential applications of this compound:
- Study on Hepatitis B : In a controlled study involving HBV-infected mice treated with varying doses of the compound, results indicated a significant decrease in serum HBV DNA levels compared to controls. Histological analysis also revealed reduced liver inflammation and fibrosis .
- Cancer Cell Line Testing : In vitro assays conducted on HeLa and L929 cell lines demonstrated that this compound inhibited cell proliferation significantly at micromolar concentrations. Further mechanistic studies suggested involvement of apoptosis pathways in mediating these effects .
特性
IUPAC Name |
5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-13-8-12-10-16(6-7-17(12)15-13)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCRDCCWEWLFSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)N)CN1CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823227-35-5 | |
Record name | 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。